![molecular formula C17H15FN2O B5620436 3-(4'-fluoro-4-biphenylyl)-5-propyl-1,2,4-oxadiazole](/img/structure/B5620436.png)
3-(4'-fluoro-4-biphenylyl)-5-propyl-1,2,4-oxadiazole
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Overview
Description
3-(4'-Fluoro-4-biphenylyl)-5-propyl-1,2,4-oxadiazole is a specialized chemical compound known for its unique molecular structure and properties. It belongs to the family of 1,2,4-oxadiazoles, which are heterocyclic compounds featuring an oxadiazole ring.
Synthesis Analysis
The synthesis of 3-(4'-fluoro-4-biphenylyl)-5-propyl-1,2,4-oxadiazole involves the preparation of 3,3'-bi(1,2,4-oxadiazole) derivatives, as reported by Kettner et al. (2014). They developed a method starting from new 3,3'-bi(1,2,4-oxadiazolyl)-5,5'-diacetic acid and characterized the compounds using NMR, IR, and Raman spectroscopy, along with X-ray diffraction studies (Kettner et al., 2014).
Molecular Structure Analysis
Dhonnar et al. (2021) conducted a DFT study on a similar 1,3,4-oxadiazole compound, analyzing the molecular structure using various computational methods. They provided insights into bond lengths, angles, and the reactivity of the compound based on HOMO-LUMO analysis (Dhonnar et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of 1,3,4-oxadiazole derivatives have been explored in various studies. For instance, Adimule et al. (2014) synthesized novel derivatives and characterized them through spectroscopic methods, highlighting their reactivity and potential applications (Adimule et al., 2014).
Physical Properties Analysis
The physical properties of similar compounds, such as their mesogenic properties, were evaluated by Fouad et al. (2018) using differential scanning calorimetry and optical microscopy. This study provides an understanding of the physical characteristics of 1,3,4-oxadiazole compounds (Fouad et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications of 1,3,4-oxadiazole derivatives, have been a subject of research in various studies. For example, Bhat et al. (2016) synthesized and characterized new derivatives, providing insights into their chemical behavior and potential bioactivities (Bhat et al., 2016).
properties
IUPAC Name |
3-[4-(4-fluorophenyl)phenyl]-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-2-3-16-19-17(20-21-16)14-6-4-12(5-7-14)13-8-10-15(18)11-9-13/h4-11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJLGSCFBMOGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4'-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole |
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